Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl

Description

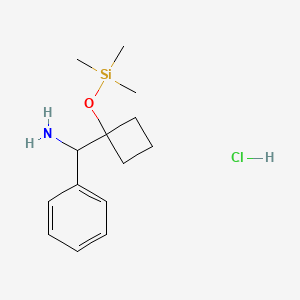

Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl is a hydrochloride salt of a methanamine derivative featuring a phenyl group and a cyclobutyl ring modified with a trimethylsilyloxy (TMSO) substituent. The TMSO group introduces steric bulk and hydrophobicity, while the cyclobutyl ring imposes conformational constraints.

Properties

IUPAC Name |

phenyl-(1-trimethylsilyloxycyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NOSi.ClH/c1-17(2,3)16-14(10-7-11-14)13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,7,10-11,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYRETROSKRVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1(CCC1)C(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hydrochloride involves several stepsThe final step involves the formation of the methanamine hydrochloride salt .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group or the phenyl group can be replaced by other functional groups

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds .

- Reagent in Chemical Reactions : It is utilized as a reagent for specific transformations in organic chemistry, particularly in creating functionalized derivatives that can lead to novel materials.

Biology

- Biological Activity Studies : Research is ongoing to explore its interactions with biomolecules. Initial studies suggest potential biological activities that could be harnessed for therapeutic purposes.

- Mechanisms of Action : The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions is critical for further applications in drug development .

Medicine

- Therapeutic Applications : There is growing interest in investigating this compound as a drug candidate due to its unique properties. Preliminary studies indicate potential efficacy in treating specific conditions, although further research is required to establish clinical relevance .

- Drug Development : The compound's structural characteristics may allow it to serve as a template for designing new pharmaceuticals with enhanced efficacy and reduced side effects .

Industry

- Material Development : In industrial applications, this compound is used to develop new materials with desirable properties. Its unique chemical structure can lead to innovations in polymers and coatings .

- Synthesis of Bioactive Molecules : The compound can also be employed in synthesizing various drugs and bioactive molecules, contributing to advancements in pharmaceutical chemistry .

A study investigated the interaction of this compound with specific cellular pathways, demonstrating its potential role as an inhibitor of certain enzymes involved in metabolic disorders. The results indicated significant modulation of enzyme activity, suggesting further exploration into its therapeutic potential.

Case Study 2: Synthesis Efficiency

Research focused on optimizing the synthesis route for industrial applications revealed that adjusting reaction conditions could significantly improve yield and purity. This optimization is crucial for large-scale production and practical applications in various industries.

Mechanism of Action

The mechanism of action of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its chemical structure and functional groups.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of the target compound with analogs from recent literature:

Substituent Effects on Physicochemical Properties

Trimethylsilyloxy (TMSO) vs. Fluorophenyl :

The TMSO group in the target compound significantly increases lipophilicity (logP ~3.5 estimated) compared to the fluorophenyl analog (logP ~2.1 inferred) . This enhances membrane permeability but may reduce aqueous solubility. The fluorine atom in the latter promotes electronic interactions (e.g., hydrogen bonding) with biological targets, whereas the TMSO group primarily contributes to steric shielding.Cyclobutylmethoxy vs. Benzyloxy :

The cyclobutylmethoxy substituent () introduces a smaller, rigid ether linkage compared to the benzyloxy group (), which has a flexible benzyl moiety. The benzyloxy derivative’s extended π-system could enhance stacking interactions in supramolecular systems, while the cyclobutylmethoxy group may favor tighter binding in sterically constrained environments .

Stability and Reactivity

- Silyl Ether Stability: The TMSO group in the target compound is hydrolytically stable under neutral conditions but may cleave under acidic or basic conditions, releasing silanol. This contrasts with the benzyloxy group (), which is susceptible to hydrogenolysis or oxidation .

- Amine Hydrochloride Salts : All compared compounds are hydrochloride salts, improving crystallinity and shelf stability. The fluorophenyl analog () has been commercialized with ≥98% purity, suggesting robust synthetic protocols for cyclobutyl-containing amines .

Biological Activity

Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

The compound has the following chemical structure:

- Molecular Formula : CHClNOSi

- Molecular Weight : 250.81 g/mol

The presence of the trimethylsilyl group is significant as it may influence the compound's reactivity and biological interactions.

The biological activity of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of various receptors or enzymes, leading to different biological effects. Although detailed pathways are still under investigation, initial studies suggest that it may influence signaling pathways related to immune response and cellular metabolism.

Antimicrobial Activity

Research has indicated that similar compounds exhibit antimicrobial properties. For instance, studies on related cyclobutyl derivatives have shown promising results in inhibiting bacterial growth, suggesting that this compound may possess similar activities .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation in specific types of cancer cells, although further research is needed to clarify its efficacy and safety profile .

Case Studies

A case study involving a related compound demonstrated its potential as an anti-cancer agent. The study reported significant inhibition of tumor growth in animal models when treated with a structurally similar phenylcyclobutyl derivative, indicating a possible therapeutic application for this compound in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations at specific sites on the phenyl or cyclobutyl groups can significantly alter the compound's potency and selectivity towards target receptors .

| Compound Variation | Biological Activity |

|---|---|

| N-3 phenyl substitution | Loss of activity |

| Cyclohexyl replacement | Partial loss of activity |

| Alkyl chain extension | Total loss of activity |

In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound. Current research is focused on understanding how this compound behaves in living organisms, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Q. What are the recommended synthetic routes for Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl?

The synthesis typically involves introducing the trimethylsilyloxy group to a cyclobutane precursor, followed by coupling with a phenylmethanamine moiety. For example, cyclobutane derivatives can be functionalized via silylation using hexamethyldisilazane (HMDS) or chlorotrimethylsilane under anhydrous conditions . Subsequent nucleophilic substitution or reductive amination may be employed to attach the phenylmethanamine group. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical, as seen in analogous cyclobutylmethanamine syntheses .

Q. How can researchers characterize this compound’s purity and structural integrity?

Analytical methods include:

- NMR spectroscopy (¹H, ¹³C, and ²⁹Si NMR) to confirm the trimethylsilyloxy group and cyclobutyl geometry .

- Mass spectrometry (MS) for molecular weight verification and detection of impurities .

- HPLC or UPLC with UV/Vis or charged aerosol detection (CAD) to assess purity (>98% recommended for biological assays) .

Q. What safety precautions are necessary during handling?

While specific data for this compound are limited, analogous cyclobutylmethanamine derivatives require:

- Personal protective equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols .

- Storage: In a dry, cool environment (<4°C) under inert gas (e.g., argon) to prevent hydrolysis of the silyl ether .

Advanced Research Questions

Q. How does the trimethylsilyloxy group influence the compound’s reactivity and stability?

The trimethylsilyloxy group acts as a steric and electronic modifier:

- Steric effects: Bulky silyl groups may hinder nucleophilic attack or enzyme binding, altering reaction pathways or biological activity .

- Electronic effects: The electron-donating silyl group stabilizes adjacent carbocations, potentially enhancing electrophilic reactivity in synthetic intermediates . Stability studies in solvents (e.g., DMSO, water) are recommended to assess hydrolysis susceptibility .

Q. What strategies can resolve contradictions in biological activity data across structural analogs?

- Structure-activity relationship (SAR) studies: Compare analogs with varying substituents (e.g., fluorine vs. silyloxy) to isolate steric/electronic contributions .

- Dose-response assays: Use standardized protocols (e.g., EC₅₀ determination) to minimize variability in receptor binding or enzyme inhibition studies .

- Computational modeling: Molecular docking or MD simulations can predict binding affinities and rationalize discrepancies .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives?

- Chiral resolution: Employ chiral HPLC columns (e.g., amylose or cellulose-based) or diastereomeric salt formation .

- Asymmetric synthesis: Use enantioselective catalysts (e.g., BINOL-derived catalysts) during cyclobutane ring formation or amination steps .

- Circular dichroism (CD) or optical rotation measurements to confirm enantiomeric excess (>99% for pharmacological studies) .

Q. What experimental designs are optimal for studying metabolic stability?

- In vitro assays: Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Isotope labeling: Use ¹⁴C or ³H-labeled analogs to trace metabolic pathways .

- CYP450 inhibition studies: Identify enzyme interactions using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.